7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
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Overview
Description
7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Mechanism of Action
Target of Action
7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a derivative of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are known to have a wide range of biological and pharmacological importance such as hypnotic, anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, antischistosomal, and most importantly anti-tumor activity . .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidines interact with their targets to exert their effects
Biochemical Pathways
Given the wide range of biological activities associated with pyrazolo[1,5-a]pyrimidines , it can be inferred that this compound may affect multiple pathways and exert downstream effects
Result of Action
Given the wide range of biological activities associated with pyrazolo[1,5-a]pyrimidines , it can be inferred that this compound may have diverse molecular and cellular effects
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidines, the family to which this compound belongs, have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related pyrazolo[1,5-a]pyrimidines have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves a multi-step process. One common method is the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
Industrial production methods for this compound often utilize deep eutectic solvents (DES) due to their benign environmental impact, high yield, scalability, and simple work-up procedures . The use of DES in the synthesis of pyrazolo[1,5-a]pyrimidines provides several advantages, including improved reaction efficiency and reduced environmental footprint.
Chemical Reactions Analysis
Types of Reactions
7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives with potential biological activities.
Reduction: Reduction reactions can modify the functional groups on the compound, leading to the formation of new derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the pyrazolo[1,5-a]pyrimidine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which have been studied for their antimicrobial and antitumor activities .
Scientific Research Applications
7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its antitumor and antimicrobial activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with similar structural features and biological activities.
7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Used as a precursor in the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives.
Uniqueness
7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5/c14-6-10-7-16-13-11(8-17-18(13)12(10)15)9-4-2-1-3-5-9/h1-5,7-8H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIYBZZSTLTNGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC(=C(N3N=C2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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